molecular formula C10H10O3 B8704155 1,3-Benzodioxole, 5-(2-propenyloxy)- CAS No. 19202-22-3

1,3-Benzodioxole, 5-(2-propenyloxy)-

Cat. No. B8704155
CAS RN: 19202-22-3
M. Wt: 178.18 g/mol
InChI Key: LALKONKNNIUATM-UHFFFAOYSA-N
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Patent
US06265428B1

Procedure details

A solution of allyl 3,4-(methylenedioxy)phenyl ether (2.4 g, 13 mmol), was dissolved in 30 ml of 1,2-dichlorobenzene and the solution was refluxed for 18 h. The solvent was removed under high vacuum in a water bath set at 60° C. The remaining oil was extracted into ether, washed with brine and dried over MgSO4. The solvent was removed under vacuum to give a yellow oil which was further purified by flash column chromatography. Elution with 10% ethyl acetate/hexanes gave 2.2 g (92%) of the pure compound as a pale yellow oil.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Yield
92%

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:9][C:8]2[CH:7]=[CH:6][C:5]([O:10]CC=C)=[CH:4][C:3]=2[O:2]1.Cl[C:15]1[CH:20]=CC=C[C:16]=1Cl>>[CH2:20]([C:6]1[CH:7]=[C:8]2[O:9][CH2:1][O:2][C:3]2=[CH:4][C:5]=1[OH:10])[CH:15]=[CH2:16]

Inputs

Step One
Name
Quantity
2.4 g
Type
reactant
Smiles
C1OC=2C=C(C=CC2O1)OCC=C
Name
Quantity
30 mL
Type
reactant
Smiles
ClC1=C(C=CC=C1)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was refluxed for 18 h
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed under high vacuum in a water bath
CUSTOM
Type
CUSTOM
Details
set at 60° C
EXTRACTION
Type
EXTRACTION
Details
The remaining oil was extracted into ether
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
to give a yellow oil which
CUSTOM
Type
CUSTOM
Details
was further purified by flash column chromatography
WASH
Type
WASH
Details
Elution with 10% ethyl acetate/hexanes

Outcomes

Product
Name
Type
product
Smiles
C(C=C)C1=C(C=C2C(=C1)OCO2)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.